molecular formula C17H15NO2 B14515991 4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one CAS No. 62762-75-8

4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one

Cat. No.: B14515991
CAS No.: 62762-75-8
M. Wt: 265.31 g/mol
InChI Key: TVQUXSITTPVWJK-UHFFFAOYSA-N
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Description

4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 4-methylbenzoyl chloride with 4-methylphenylamine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and physical properties .

Scientific Research Applications

4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(4-methylphenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

Uniqueness

4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

62762-75-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4,5-bis(4-methylphenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C17H15NO2/c1-11-3-7-13(8-4-11)15-16(20-17(19)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,19)

InChI Key

TVQUXSITTPVWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=C(C=C3)C

Origin of Product

United States

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